2-Methoxy-4-(trifluoromethyl)benzyl bromide
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzyl bromide, also known as MTBBr, is a versatile and highly reactive organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a melting point of -71 °C and a boiling point of 134 °C. MTBBr is a useful synthetic intermediate in organic synthesis and has been used in a variety of reactions such as the synthesis of heterocycles and the synthesis of other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
- Application Summary : This compound is used in the synthesis of benzimidazole derivatives with antiviral activities .
- Methods : It involves the reaction of 4-(Trifluoromethyl)benzyl Bromide with substituted benzimidazoles under controlled conditions to form 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles .
- Application Summary : The compound is utilized to prepare benzimidazole derivatives that act as potent inhibitors of the hepatitis C virus NS5B polymerase .
- Methods : Synthesis involves the alkylation of 2-[(4-diarylmethoxy)phenyl]benzimidazoles with 4-(Trifluoromethyl)benzyl Bromide .
- Application Summary : It serves as a reagent for the protection of hydroxyl groups during chemical synthesis .
- Methods : The hydroxyl group is protected by forming an ether linkage with the benzyl bromide, which can later be removed by treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
- Application Summary : The compound is used broadly in the manufacture of various substances and for scientific research and development purposes .
- Methods : It is used as a starting material or intermediate in the synthesis of a wide range of chemical products .
- Application Summary : Its reactivity makes it a valuable compound in the development of new materials .
- Methods : It can be used to modify the surface properties of materials or to create new polymers with specific characteristics .
Synthesis of Antiviral Agents
Inhibitors of Hepatitis C Virus NS5B Polymerase
Protection of Hydroxyl Groups in Organic Synthesis
Laboratory Chemicals and Manufacture of Substances
Material Science Research
Synthesis of Argentilactone
properties
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGWLZAZFSJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395071 | |
Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzyl bromide | |
CAS RN |
886500-59-0 | |
Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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